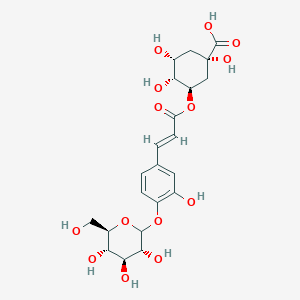![molecular formula C16H21N5O10S2 B11929768 Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate](/img/structure/B11929768.png)
Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate is a third-generation cephalosporin antibiotic. It is used to treat a variety of bacterial infections by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . This compound is effective against both Gram-positive and Gram-negative bacteria, making it a broad-spectrum antibiotic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cefixime Trihydrate involves several steps. One common method includes the reaction of cefixime side-chain active ester with 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) in a water system. The reaction is catalyzed and maintained at a temperature between 25 and 45°C for 0.5 to 6 hours to form cefixime methyl ester. This intermediate is then hydrolyzed at 20 to 25°C, followed by crystallization to obtain Cefixime Trihydrate .
Industrial Production Methods
Industrial production of Cefixime Trihydrate often involves mechanochemical techniques to enhance solubility and bioavailability. This includes the formation of ternary inclusion complexes with hydroxypropyl-β-cyclodextrin and sulfobutylether-β-cyclodextrin, which are further processed using methods like co-precipitation, solvent evaporation, and freeze drying .
Análisis De Reacciones Químicas
Types of Reactions
Cefixime Trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.
Reduction: Reduction reactions are less common for Cefixime Trihydrate.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving Cefixime Trihydrate include acids, bases, and catalysts that facilitate hydrolysis and esterification. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various intermediates like cefixime methyl ester, which is further processed to yield the final product, Cefixime Trihydrate .
Aplicaciones Científicas De Investigación
Cefixime Trihydrate has a wide range of scientific research applications:
Chemistry: It is used in the study of antibiotic synthesis and the development of new cephalosporin derivatives.
Biology: Researchers use it to study bacterial resistance mechanisms and the efficacy of antibiotics against different bacterial strains.
Medicine: It is extensively used in clinical trials to evaluate its effectiveness in treating infections like otitis media, strep throat, pneumonia, urinary tract infections, gonorrhea, and Lyme disease
Industry: The pharmaceutical industry uses Cefixime Trihydrate in the formulation of various antibiotic medications
Mecanismo De Acción
Cefixime Trihydrate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell wall instability and ultimately bacterial cell lysis and death . The compound is particularly effective against bacteria that produce beta-lactamase enzymes, as it is more stable in their presence compared to earlier generations of cephalosporins .
Comparación Con Compuestos Similares
Cefixime Trihydrate is compared with other third-generation cephalosporins such as:
- Ceftriaxone
- Cefotaxime
- Ceftazidime
Uniqueness
Cefixime Trihydrate is unique due to its oral bioavailability and broad-spectrum activity. Unlike some other cephalosporins, it can be administered orally, making it more convenient for outpatient treatment .
Similar Compounds
Similar compounds include other third-generation cephalosporins like Ceftriaxone, Cefotaxime, and Ceftazidime, which share a similar mechanism of action but differ in their pharmacokinetic properties and spectrum of activity .
Propiedades
Fórmula molecular |
C16H21N5O10S2 |
|---|---|
Peso molecular |
507.5 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate |
InChI |
InChI=1S/C16H15N5O7S2.3H2O/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7;;;/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27);3*1H2/b20-9+;;;/t10-,14-;;;/m1.../s1 |
Clave InChI |
IPYWNMVPZOAFOQ-XZVQIPOZSA-N |
SMILES isomérico |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O.O.O.O |
SMILES canónico |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)
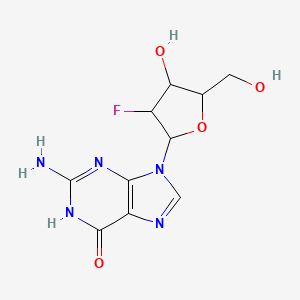
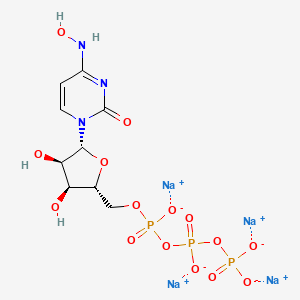
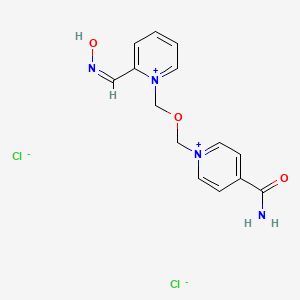
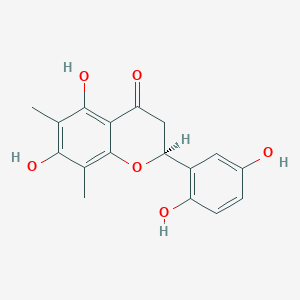
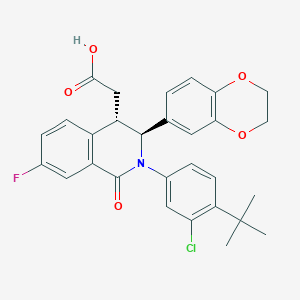

![5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione](/img/structure/B11929714.png)
![2-(2,6-dioxopiperidin-3-yl)-4-[2-[3-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]piperazin-1-yl]-3-oxopropoxy]ethylamino]isoindole-1,3-dione](/img/structure/B11929720.png)
![(8R,13R)-12,13-dimethyl-9-[[(2R)-oxolan-2-yl]methyl]-9-azatricyclo[6.4.1.01,6]trideca-3,5-dien-3-ol](/img/structure/B11929727.png)
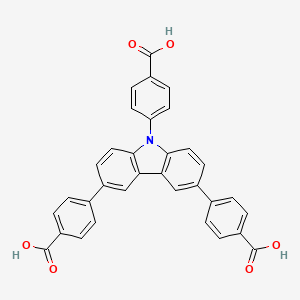

![4-[2-[7-[3-[6-(6-Aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11929747.png)
